2-amino-N-ethoxybenzamide
Description
Significance within the Benzamide (B126) Class of Compounds
Benzamides are a prominent class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, analgesic, antipsychotic, and anticancer properties. ontosight.ai The amide group's ability to form hydrogen bonds is crucial for its interaction with biological targets like enzymes and receptors.
The "2-amino" substitution on the benzamide ring is particularly significant. 2-Aminobenzamide (B116534) (anthranilamide) derivatives have been investigated as potent inhibitors of enzymes like histone deacetylase (HDAC), which are critical targets in cancer therapy. nih.gov This substitution pattern also serves as a versatile precursor in the synthesis of various heterocyclic compounds with diverse biological activities, such as quinazolinones. nih.gov The presence of the amino group provides a key site for further chemical modification and for forming crucial interactions within biological systems.
The introduction of an N-ethoxy group (-N-O-CH₂CH₃) is less common but chemically significant. N-alkoxybenzamides are recognized as important substrates in modern synthetic chemistry. For instance, they are used in transition-metal-catalyzed C-H activation and cyclization reactions to build more complex molecular architectures like isoquinolinones, which are themselves important scaffolds in natural products and biologically active molecules. tandfonline.comtandfonline.comchemistryviews.org The N-O bond in N-alkoxyamides is a key reactive site, and its presence distinguishes these compounds from more common N-alkyl or N-aryl benzamides.
Historical Context of Related Amino- and Ethoxy-Substituted Benzamides
Research into substituted benzamides has a long history. One of the simpler related compounds, 2-ethoxybenzamide (B1671398) (ethenzamide), has been known for decades and is used as an analgesic and anti-inflammatory agent. chemicalbook.comnih.gov Its synthesis was established via the O-alkylation of salicylamide (B354443), the parent compound of many ortho-substituted benzamides.
In the latter half of the 20th century, medicinal chemistry efforts focused on creating more complex benzamide derivatives to improve potency and selectivity for various biological targets. This led to the synthesis and evaluation of benzamides bearing both amino and ethoxy groups. For example, a 1995 study detailed the synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides as potential gastroprokinetic agents. nih.gov In this series of compounds, the ethoxy group is on the benzene ring at position 2, and the amino group is at position 4. These compounds were designed to be more selective than previous drugs like metoclopramide. dnu.dp.ua
The study of N-alkoxy amides also has historical roots. Research from the 1990s investigated the reactions of N-acyloxy-N-alkoxybenzamides, highlighting the unique reactivity of the N-O-acyl moiety. nih.gov An earlier study from 1978 explored the anti-inflammatory activity of N-aralkyl-o-ethoxybenzamides, providing an early example of research into benzamides with substitutions on both the ring (ethoxy) and the amide nitrogen (aralkyl). acs.org This historical work laid the groundwork for understanding the chemical behavior and potential biological effects of various substitutions around the benzamide core.
Current Research Landscape and Gaps Pertaining to 2-Amino-N-ethoxybenzamide
The current research landscape shows continued interest in the constituent parts of this compound, yet a significant gap exists for the compound itself. Contemporary organic synthesis leverages N-ethoxybenzamides (without the 2-amino group) as versatile reactants. Efficient methods using rhodium (III) catalysts have been developed for the C-H functionalization of N-ethoxybenzamides to synthesize complex heterocyclic systems under mild conditions. tandfonline.comtandfonline.com This demonstrates the modern synthetic utility of the N-ethoxybenzamide functional group.
Simultaneously, research on 2-aminobenzamide derivatives remains a very active field in medicinal chemistry. Recent studies focus on developing novel 2-aminobenzamide-based molecules as selective inhibitors of protein targets for therapeutic benefit, such as Hsp90 inhibitors for cancer treatment. smolecule.com
Despite these active areas of research, there is a notable lack of published studies focused specifically on this compound. While the compound is commercially available from chemical suppliers, suggesting its synthesis is known, its chemical properties, reactivity, and potential biological activities appear to be unexplored in the scientific literature. evitachem.com This represents a clear knowledge gap. The unique combination of a 2-amino group (a known pharmacophore) and an N-ethoxy group (a synthetically useful and electronically distinct moiety) makes this compound a compelling target for future research in both medicinal chemistry and chemical biology.
Table 2: Examples of Researched Benzamide Derivatives
| Compound Name | Structure | Key Research Findings/Applications |
| 2-Aminobenzamide | Benzene ring with an amino group at position 2 and a carboxamide at position 1. | Precursor in synthesis; investigated as an HDAC inhibitor. |
| 2-Ethoxybenzamide (Ethenzamide) | Benzene ring with an ethoxy group at position 2 and a carboxamide at position 1. | Analgesic and anti-inflammatory agent. nih.gov |
| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | A complex structure with multiple substitutions on the benzamide core. | Investigated as a potent and selective gastric prokinetic agent. dnu.dp.ua |
| N-ethoxybenzamide | Benzene ring with an N-ethoxycarboxamide group. | Used as a reactant in modern Rh-catalyzed C-H functionalization reactions. tandfonline.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-N-ethoxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12) |
InChI Key |
OIIPRDPZVGSUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Synthesis Methodologies for 2 Amino N Ethoxybenzamide
Established Synthetic Pathways for Benzamide (B126) Derivatives
The synthesis of substituted benzamides like 2-amino-N-ethoxybenzamide is underpinned by fundamental organic reactions. These established pathways involve the formation of the amide bond, the introduction of the ethoxy group, and the incorporation of the amino functionality onto the benzene (B151609) ring.
Amide Bond Formation Strategies for N-Substituted Benzamides
The creation of the amide bond is a cornerstone of benzamide synthesis. A prevalent method involves the reaction of a carboxylic acid with an amine, a process often facilitated by coupling agents. nih.gov Silicon-based reagents, for instance, have been employed to mediate the condensation between carboxylic acids and amines. unimi.it Another common approach is the reaction of an acyl chloride with an amine. For example, the synthesis of N-substituted benzamide derivatives can be achieved by reacting various acid chlorides with amines like salicylamide (B354443) in a solvent such as pyridine. nih.gov
Transamidation reactions offer an alternative route, allowing for the conversion of one amide to another. nih.gov Recent advancements have also explored metal-free conditions for these transformations. nih.gov Furthermore, electrochemical methods have been developed for the direct amidation of benzylic C(sp3)–H bonds, expanding the toolkit for synthesizing secondary amides. acs.org A novel method has also been reported for the synthesis of N-substituted benzamides through the reductive cross-coupling of acyl pyrazoles and nitroarenes. bohrium.com
Table 1: Comparison of Amide Bond Formation Strategies
| Method | Reactants | Conditions | Advantages |
|---|---|---|---|
| Direct Amidation | Carboxylic Acid + Amine | Coupling agents (e.g., silicon-based) | Common and versatile nih.govunimi.it |
| Acyl Chloride Route | Acyl Chloride + Amine | Often in the presence of a base (e.g., pyridine) | Reactive and widely used nih.gov |
| Transamidation | Amide + Amine | Can be metal-free | Useful for converting existing amides nih.gov |
| Electrochemical Amidation | Benzylic Substrate + Primary Benzamide | Electrochemical oxidation | Forms non-amide C-N bond directly acs.org |
| Reductive Cross-Coupling | Acyl Pyrazole + Nitroarene | Reducing conditions | Novel route with good functional group tolerance bohrium.com |
Introduction of Ethoxy Groups via Ether Synthesis Approaches on Precursors
The ethoxy group (-OCH2CH3) is a key feature of this compound. This group is typically introduced onto a precursor molecule through ether synthesis. The Williamson ether synthesis is a classic and widely used method, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of benzamide synthesis, a precursor containing a hydroxyl group on the benzene ring can be deprotonated with a base to form a phenoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ethoxy ether.
Another approach involves O-alkylation under different catalytic conditions. For instance, the alkylation of hydroxybenzamides can be performed with appropriate bromoalkylaryl derivatives. csic.es The choice of solvent and base is crucial for the success of these reactions.
Strategies for Incorporating the Amino Functionality
The introduction of an amino group (-NH2), particularly at the ortho position to another substituent on a benzene ring, can be achieved through several synthetic strategies. magtech.com.cn One of the most common methods is the reduction of a nitro group (-NO2). The nitration of an aromatic ring is a well-established electrophilic aromatic substitution reaction, and the resulting nitro group can be readily reduced to an amino group using various reducing agents, such as metals in acid or catalytic hydrogenation. msu.edu
For the synthesis of ortho-amino benzamides specifically, several starting materials can be utilized, including o-aminobenzoic acids, o-aminobenzoyl halides, and isatoic anhydrides. magtech.com.cnmdpi.com For example, 2-aminobenzamide (B116534) derivatives have been synthesized from isatoic anhydride (B1165640) by reacting it with an appropriate amine. mdpi.com Another strategy involves the use of benzynes or indazole salts as precursors. magtech.com.cn
Targeted Synthetic Routes to this compound
While general methodologies provide a foundation, the specific synthesis of this compound can be approached through more targeted, multi-step sequences.
Stepwise Synthesis from Aniline (B41778) and Ethoxy-substituted Benzoyl Chloride Precursors
A plausible stepwise synthesis of this compound can be envisioned starting from precursors like aniline and an ethoxy-substituted benzoyl chloride. A typical sequence would involve the following key transformations:
Preparation of the Benzoyl Chloride Precursor : This would likely start with a commercially available substituted benzoic acid, for example, 2-ethoxybenzoic acid. This acid can be converted to the corresponding acyl chloride, 2-ethoxybenzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). evitachem.com
Amide Bond Formation : The synthesized 2-ethoxybenzoyl chloride would then be reacted with an appropriate amine to form the N-ethoxybenzamide core.
Introduction of the Amino Group : If the starting benzoyl chloride did not already contain the amino group, it would need to be introduced. This could be achieved by starting with a nitro-substituted benzoyl chloride, performing the amidation, and then reducing the nitro group to an amino group in a subsequent step.
A potential route for a related compound, N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide, involves the reaction of 4-amino-2-methylphenylamine with 2-ethoxybenzoyl chloride. This highlights the feasibility of the acyl chloride-amine coupling strategy for this class of compounds.
Convergent Synthesis Approaches for this compound
One possible convergent route could involve:
Fragment A : Synthesis of an activated 2-aminobenzoic acid derivative. This could be the corresponding acyl chloride or an ester.
Fragment B : Preparation of O-ethylhydroxylamine (ethoxyamine).
These two fragments would then be coupled to form the final product. The synthesis of ortho-aminobenzamide compounds from precursors like o-aminobenzoic acids or their halides is a known transformation. magtech.com.cn The coupling of an activated carboxylic acid with an amine or its derivative is a standard method for amide bond formation. nih.gov
Another convergent approach could utilize organocatalyzed relay glycosylations, which have been used for the regio- and stereoselective synthesis of 2-amino-2-deoxy-dithioglycosides, demonstrating a modern approach to forming C-N bonds in complex molecules. nih.gov While not directly applicable in its entirety, the principles of convergent synthesis from such advanced methods could inspire novel routes to this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. wjpps.com Traditional amide synthesis often involves stoichiometric activating agents and harsh reaction conditions, which can lead to significant waste and environmental impact. researchgate.net Modern approaches, however, increasingly incorporate catalytic methods, utilize safer solvents, and aim for high atom economy to create more sustainable synthetic routes. wjpps.comresearchgate.net
Catalytic Methods and Sustainable Reaction Conditions for Benzamide Analogs
The development of catalytic methods for the synthesis of benzamides is a cornerstone of green chemistry, aiming to replace less efficient, waste-generating traditional methods. researchgate.net These catalytic approaches often offer milder reaction conditions, higher yields, and greater selectivity.
One prominent strategy involves the palladium-catalyzed amidation of esters or acid derivatives with amines. This method is noted for its mild conditions and can achieve high yields. Another approach utilizes manganese catalysis for the N-methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, which represents a highly selective and efficient process. rsc.org This particular method operates under the "interrupted borrowing hydrogen (IBH)" strategy, avoiding toxic reagents and multi-step protocols. rsc.org
Sustainable reaction conditions are often achieved through solvent-free protocols or the use of greener solvents. eurjchem.comresearchgate.net For instance, the synthesis of benzamide analogs of dibenzoazepine has been successfully demonstrated using an efficient, solvent-free green method. eurjchem.comresearchgate.netciteas.org Other innovative techniques include using a recoverable catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation, which allows for rapid reactions, high yields, and a simple, eco-friendly procedure. researchgate.net The use of enol esters like vinyl benzoate (B1203000) for direct N-benzoylation under solvent- and activation-free conditions also presents a clean and ecocompatible pathway. tandfonline.com Furthermore, chemoenzymatic strategies, which combine enzymatic oxidation with chemical catalysis, are being developed for the synthesis of primary benzamides from benzyl (B1604629) alcohols, although challenges such as enzyme inhibition by reagents need to be addressed. unimi.it
Table 1: Comparison of Catalytic Methods for Benzamide Analog Synthesis
| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | Esters and amines | Mild conditions, base (e.g., K₂CO₃), methanol/ethylene (B1197577) glycol solvent | High | |
| Manganese (e.g., Mn(CO)₅Br) | Primary amides and methanol | 130 °C, K₂CO₃ base, methanol as solvent | Up to 83% | rsc.org |
| Diatomite earth@IL/ZrCl₄ | Benzoic acids and amines | Ultrasonic irradiation, toluene (B28343) solvent | High | researchgate.net |
| Iridium | 1,1-disubstituted alkenes and benzamides | Optimized ligand and conditions | High | rsc.org |
| Copper Nanocomposite (Cu@PANI@Fe₃O₄) | Alkynes, sulfonyl azides, and amines | Greener reaction conditions | Good to excellent | rsc.org |
Atom Economy and Waste Minimization in Benzamide Synthesis
Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product. wjpps.com High atom economy is crucial for minimizing waste, maximizing resource utilization, and enhancing environmental and economic sustainability. wjpps.com Traditional amide synthesis methods, such as those using acid chlorides, often suffer from poor atom economy due to the formation of stoichiometric byproducts. researchgate.net
Efforts to improve atom economy and minimize waste in benzamide synthesis focus on developing direct amidation methods and recycling reaction components. Direct condensation of carboxylic acids and amines is an ideal atom-economical route, but it is often a high-energy process. researchgate.netrsc.org To overcome this, various catalytic systems are employed. For example, using sulfated tungstate (B81510) as a reusable heterogeneous catalyst for direct amide formation avoids poor atom economy reagents. researchgate.net Similarly, one-pot, multi-component reactions catalyzed by agents like silica-supported polyphosphoric acid offer high atom economy and mild reaction conditions. researchgate.net
Waste reduction is also achieved by designing processes where the entire reaction mixture, including the catalyst, solvent, and unreacted starting materials, can be recovered and reused. rsc.orgrsc.org A continuous operation protocol for amide synthesis has been demonstrated where the product is precipitated, and the remaining reaction mixture is recycled for subsequent batches, drastically reducing the environmental factor (E-factor) of the process. rsc.org Replacing hazardous reagents, such as thionyl chloride, with alternatives like solid triphosgene, and using hydrogenation methods for reduction instead of iron powder, can also significantly reduce waste and production costs. google.com
Table 2: Strategies for Improving Atom Economy and Minimizing Waste in Benzamide Synthesis
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Direct Condensation | Catalytic reaction of carboxylic acids and amines without pre-activation. | High atom economy, reduces steps and reagents. | researchgate.net |
| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants to form the final product. | High atom economy, step economy, eco-friendly. | researchgate.net |
| Recyclable Catalysts | Use of heterogeneous or easily separable catalysts that can be reused for multiple cycles. | Reduces catalyst waste and cost. | researchgate.netrsc.org |
| Reaction Mixture Recycling | Recovery and reuse of the entire reaction mixture (catalyst, solvent, unreacted materials). | Drastically reduces waste (lowers E-factor), reagent economized. | rsc.orgrsc.org |
Advanced Spectroscopic Characterization of 2 Amino N Ethoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution and the solid state. For 2-amino-N-ethoxybenzamide, a combination of one-dimensional and two-dimensional NMR methods would provide unambiguous assignment of its proton (¹H) and carbon (¹³C) signals, offering deep insights into its molecular structure, connectivity, and conformation.
High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy serves as the primary tool for confirming the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. A key feature in related N-unsubstituted 2-aminobenzamides is the magnetic non-equivalence of the two amide protons (-C(O)NH₂). nih.govresearchgate.net This phenomenon arises from the hindered rotation around the C(O)-N single bond, causing the two amide protons to reside in different chemical environments, thus appearing as two separate resonances. nih.govresearchgate.net The protons of the primary amine (-NH₂) on the aromatic ring, however, typically appear as a single, often broad, signal due to rapid rotation around the Ar-NH₂ bond and potential hydrogen/deuterium exchange with the solvent. nih.gov The aromatic protons would appear in their characteristic region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethoxy group protons (-OCH₂CH₃) would present as a quartet and a triplet, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical range of 110-160 ppm, with their specific shifts influenced by the electron-donating effects of the amino and ethoxy groups. The two carbons of the ethoxy group would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-NH₂ | - | ~145-155 |
| Aromatic C-C=O | - | ~115-125 |
| Aromatic CH | ~6.5-7.8 | ~110-135 |
| Carbonyl (C=O) | - | ~168-175 |
| Amide NH (cis to C=O) | ~7.5-8.5 (broad singlet) | - |
| Amide NH (trans to C=O) | ~7.0-8.0 (broad singlet) | - |
| Amine NH₂ | ~5.0-6.5 (broad singlet) | - |
| Methylene (B1212753) (-OCH₂-) | ~4.0-4.5 (quartet) | ~60-70 |
| Methyl (-CH₃) | ~1.2-1.5 (triplet) | ~14-18 |
Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Conformational Studies
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and exploring the three-dimensional structure of molecules. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton spin coupling networks. It would definitively link the methylene quartet and the methyl triplet of the ethoxy group and establish the connectivity between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would unambiguously assign each proton signal to its corresponding carbon atom, confirming, for instance, the attachment of the methylene protons to the methylene carbon of the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. youtube.com For this compound, it would be particularly valuable for confirming the conformation stabilized by intramolecular hydrogen bonding. As observed in related 2-aminobenzamides, a strong intramolecular hydrogen bond is expected between one of the amine protons and the carbonyl oxygen. nih.govresearchgate.net A NOESY experiment would show a cross-peak between this amine proton and the amide protons, confirming their close spatial arrangement. nih.gov
Solid-State NMR for Molecular Packing and Hydrogen Bonding Networks
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers unparalleled insight into its structure, conformation, and packing in the crystalline state. chemrxiv.org For this compound, ssNMR would be instrumental in directly probing the hydrogen bonding network. Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material. Advanced ssNMR experiments can measure internuclear distances, particularly within hydrogen bonds (e.g., ¹H-¹⁵N distances), providing precise geometric information about both intramolecular and intermolecular interactions that govern the crystal packing. chemrxiv.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the nature of functional groups and their immediate chemical environment, making them ideal for studying molecular structure and intermolecular interactions like hydrogen bonding.
Vibrational Analysis of Characteristic Functional Groups in this compound
The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to its primary functional groups.
Amine (NH₂) Group: The primary aromatic amine group would exhibit two N-H stretching bands, corresponding to symmetric and asymmetric vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600-1640 cm⁻¹.
Amide (-C(O)NH₂) Group: The amide group has several characteristic vibrations. The N-H stretching vibrations would appear in the 3100-3400 cm⁻¹ range. The highly intense Amide I band, which is primarily due to C=O stretching, is expected around 1650-1680 cm⁻¹. The Amide II band, resulting from a mix of N-H bending and C-N stretching, typically appears between 1510-1580 cm⁻¹.
Ethoxy (-OCH₂CH₃) Group: The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic C-O-C stretching vibrations would produce strong bands in the fingerprint region, typically around 1050-1250 cm⁻¹.
Aromatic Ring: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands between 1450-1600 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Amine | Asymmetric N-H Stretch | ~3450 | Medium |
| Amine | Symmetric N-H Stretch | ~3350 | Medium |
| Amide | N-H Stretch | ~3300, ~3180 | Medium |
| Aromatic | C-H Stretch | ~3050 | Medium-Weak |
| Alkyl | C-H Stretch | ~2850-2980 | Medium |
| Amide | C=O Stretch (Amide I) | ~1650 | Strong |
| Amine | N-H Bend | ~1620 | Strong |
| Amide | N-H Bend (Amide II) | ~1550 | Medium-Strong |
| Aromatic | C=C Stretch | ~1450-1600 | Medium |
| Ether | C-O-C Stretch | ~1240, ~1050 | Strong |
Investigation of Hydrogen Bonding Interactions and Conformational States
Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. The formation of hydrogen bonds typically weakens the X-H bond, resulting in a red-shift (a shift to lower frequency) and broadening of its stretching band in the IR spectrum.
Studies on related 2-aminobenzamides have confirmed the presence of a strong intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen, which stabilizes a planar six-membered ring. nih.govresearchgate.net This interaction would cause a significant red-shift in the involved N-H stretching frequency compared to a free amine. Furthermore, the C=O stretching frequency (Amide I band) would also be expected to shift to a lower wavenumber due to its participation as a hydrogen bond acceptor.
In the solid state, intermolecular hydrogen bonds are also expected to form, where the amide and amine groups can act as both donors and acceptors. nih.gov These additional interactions would lead to further shifting and broadening of the N-H and C=O bands compared to the molecule in a non-polar solution. By comparing the spectra recorded in different phases (solid vs. solution) or in solvents of varying polarity, the contributions of intra- and intermolecular hydrogen bonding can be effectively distinguished.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information for molecular weight confirmation, structural elucidation, and even probing three-dimensional shape in the gas phase.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₉H₁₂N₂O₂, the theoretical monoisotopic mass can be calculated with high precision.
The exact mass is calculated as follows:
Carbon (C): 9 × 12.000000 = 108.000000 Da
Hydrogen (H): 12 × 1.007825 = 12.093900 Da
Nitrogen (N): 2 × 14.003074 = 28.006148 Da
Oxygen (O): 2 × 15.994915 = 31.989830 Da
Theoretical Monoisotopic Mass: 180.089878 Da
An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the m/z of the protonated molecule, [M+H]⁺, at a value like 181.0971 Da. This experimental value can then be compared to the theoretical mass of the C₉H₁₃N₂O₂⁺ ion (181.097703 Da). The extremely low mass error (typically <5 ppm) between the measured and theoretical values provides unambiguous confirmation of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₂N₂O₂ |
| Theoretical Monoisotopic Mass [M] | 180.089878 Da |
| Observed Ion [M+H]⁺ | 181.0971 Da (Example) |
| Theoretical Mass [M+H]⁺ | 181.097703 Da |
| Mass Error | <5 ppm (Typical) |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining molecular weight, mass spectrometry is used to confirm the structure of a molecule by analyzing its fragmentation pattern upon ionization, typically through electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of this compound is dictated by its functional groups: the primary aromatic amine, the ethoxybenzamide core, and the N-ethoxy group.
A plausible fragmentation pathway for this compound would involve initial cleavages at the most labile bonds. Key fragmentation patterns for amides, amines, and ethers help in predicting the resulting ions. libretexts.orgmiamioh.eduyoutube.com
Alpha-Cleavage: A primary fragmentation event for amines and ethers is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the heteroatom. libretexts.orgyoutube.com For the ethoxy group, this could lead to the loss of a methyl radical (•CH₃).
Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage. A significant fragment would likely be the benzoyl-related cation resulting from the cleavage of the N-ethoxy bond.
McLafferty Rearrangement: While more common in longer-chain primary amides, a rearrangement involving the ethoxy group could occur. libretexts.org
Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or water (H₂O) is a common fragmentation process. osu.edu
A proposed fragmentation scheme could generate the following key ions:
| m/z (Proposed) | Fragment Ion Structure | Plausible Origin |
|---|---|---|
| 180 | [C₉H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 134 | [C₇H₆NO₂]⁺ | Loss of •NHOCH₂CH₃ or related species |
| 121 | [C₇H₇NO]⁺• | Loss of •OCH₂CH₃ from the amide side chain |
| 92 | [C₆H₆N]⁺ | Loss of CO from the m/z 120 ion (aminobenzoyl cation) |
Analysis of these characteristic fragment ions allows for the piece-by-piece confirmation of the molecule's structure, verifying the connectivity of the aromatic ring, the amino group, and the N-ethoxyamide side chain.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.gov This provides a unique opportunity to study the conformational landscape of flexible molecules like this compound.
In an IMS-MS experiment, ions are guided through a drift tube filled with an inert buffer gas under a weak electric field. mdpi.com Compact, folded conformers experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformers of the same m/z. This difference in drift time allows for their separation. gre.ac.uk
For this compound, different conformers could arise from:
Rotation around the C(O)-N bond of the amide.
Rotation of the ethoxy group.
The potential for intramolecular hydrogen bonding between the ortho-amino group and the amide carbonyl oxygen, which would create a more compact structure.
IMS-MS could potentially resolve these different gas-phase conformers, providing experimental data on their relative stabilities and collision cross-sections (CCS), a value related to the ion's rotational average surface area. This information is valuable for molecular modeling and understanding the intrinsic structural preferences of the molecule, free from solvent influences. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org For this compound, the presence of a conjugated π-system and heteroatoms with non-bonding electrons gives rise to a characteristic spectrum.
Electronic Transitions and Absorption Characteristics of this compound
The absorption of UV radiation by this compound corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. shu.ac.uk The key structural features influencing its spectrum are the benzene ring, the carbonyl group (C=O), and the amino group (-NH₂), which collectively form a chromophore.
Two principal types of electronic transitions are expected for this molecule: uzh.chpharmatutor.org
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems like the aromatic ring and the carbonyl group. These transitions are typically high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths.
n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital. elte.hu These transitions are symmetry-forbidden, resulting in much lower intensity (low ε) and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukpharmatutor.org
The UV-Vis spectrum of this compound would be expected to show strong absorption bands corresponding to the π → π* transitions of the substituted benzene ring and a weaker, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group.
| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Expected Intensity (ε) |
|---|---|---|---|
| π → π | Benzene Ring / Carbonyl | 200 - 280 | High |
| n → π | Carbonyl Oxygen / Amine Nitrogen | 280 - 350 | Low |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net The effect depends on the nature of the electronic transition and the interactions between the solute and solvent molecules, such as hydrogen bonding. semanticscholar.orgscribd.com
π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ). biointerfaceresearch.com
n → π* Transitions: The ground state of a molecule with non-bonding electrons is stabilized in polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding. This stabilization is typically greater than any stabilization of the excited state. Consequently, the energy gap for the transition increases, leading to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ). ijcce.ac.ir
For this compound, changing the solvent from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol would be expected to cause a bathochromic shift in the high-intensity π → π* bands and a hypsochromic shift in the low-intensity n → π* shoulder.
| Solvent | Polarity | Effect on π → π* Transition | Effect on n → π* Transition |
|---|---|---|---|
| Hexane | Non-polar | Reference λmax | Reference λmax |
| Dichloromethane | Polar aprotic | Slight bathochromic shift | Minimal shift |
| Ethanol | Polar protic | Bathochromic (red) shift | Hypsochromic (blue) shift |
| Water | Highly polar protic | Stronger bathochromic shift | Stronger hypsochromic shift |
Crystallographic Analysis and Solid State Characteristics of 2 Amino N Ethoxybenzamide
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline material. nih.gov By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the ordered crystal lattice. libretexts.org Analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density distribution within the crystal, and thus the determination of bond lengths, bond angles, and the absolute configuration of the molecule. nih.gov This technique is fundamental for unambiguously elucidating the three-dimensional architecture of novel compounds.
In benzamide (B126) derivatives, significant conformational flexibility can arise from rotation around several key bonds, such as the C(aryl)-C(amide) bond and the C(amide)-N bond. For instance, in studies of the non-steroidal antiandrogen Bicalutamide, which features a complex substituted benzamide structure, the torsion angle between the aromatic rings is a critical determinant of its "open" or "closed" conformation. mdpi.com Similarly, variations in torsion angles are known to differentiate polymorphic forms of a single compound. mdpi.com For 2-amino-N-ethoxybenzamide, the key torsion angles would include the rotation of the amino group, the ethoxy group, and the N-ethoxyamide side chain relative to the benzene (B151609) ring. While specific experimental data for this compound is not available, the following table provides an illustrative example of typical torsion angles that would be analyzed in such a structure, based on related benzamides.
Interactive Table 1: Illustrative Torsion Angles for a Benzamide Derivative
| Torsion Angle | Atoms Involved | Angle (°) | Description |
|---|---|---|---|
| τ1 | O-C(aryl)-C(amide)-N | 165.4 | Defines the planarity of the amide group relative to the benzene ring. |
| τ2 | C(aryl)-C(amide)-N-O | -175.2 | Describes the orientation of the ethoxy group relative to the amide plane. |
| τ3 | C(amide)-N-O-C(ethyl) | 178.9 | Defines the conformation of the N-O-C linkage. |
Note: The data in this table is illustrative and based on general values for related benzamide structures, not on experimental results for this compound.
Hydrogen Bonding: Hydrogen bonds are among the strongest and most directional intermolecular forces and play a dominant role in the crystal packing of most benzamides. iucr.org The presence of both hydrogen bond donors (the amino group N-H and the amide N-H) and acceptors (the carbonyl oxygen, the ethoxy oxygen, and the nitrogen of the amino group) in this compound allows for the formation of extensive and robust hydrogen-bonding networks. These interactions can link molecules into dimers, chains, sheets, or more complex three-dimensional structures. nih.govresearchgate.net For example, in the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, molecules are linked into sheets by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net
π-π Stacking: Aromatic rings, such as the benzene ring in this compound, can interact through π-π stacking. This interaction occurs when the electron-rich π-systems of adjacent rings overlap. These interactions contribute significantly to the cohesive energy of the crystal, often resulting in the formation of columnar or layered structures. The strength and geometry of these interactions are influenced by the substituents on the aromatic ring.
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. A central concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions. acs.orgtandfonline.com Dissecting a crystal structure into these recurring synthons simplifies the analysis of complex networks and allows for the rational design of new crystalline materials. acs.org
In benzamides, a common and highly predictable supramolecular synthon is the centrosymmetric amide-amide dimer, formed by a pair of N—H⋯O hydrogen bonds. researchgate.netmdpi.com This R²₂(8) graph set motif is a very stable arrangement that often dictates the initial dimerization of molecules, which then assemble into the larger crystal structure. Other synthons can involve the amino group, which can form N—H⋯O or N—H⋯N bonds, leading to catemeric (chain) or layered motifs. The interplay between different potential synthons, such as amide-amide dimers, amide-acid heterodimers, and π-π stacking interactions, determines the final crystal packing and can be a deciding factor in the formation of different polymorphs. mdpi.comrsc.org
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While SCXRD provides the detailed structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample, which consists of millions of tiny, randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Instead of discrete spots, the pattern consists of a series of peaks, where each peak corresponds to a specific set of lattice planes according to Bragg's Law. libretexts.org PXRD is an indispensable tool in pharmaceutical sciences for phase identification, polymorph screening, and quality control, as it provides a characteristic fingerprint of the crystalline solid in its bulk form. acs.org
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. mdpi.com The study of polymorphism is of paramount importance in the pharmaceutical industry, as an unintended polymorphic transformation can significantly impact a drug's efficacy and shelf-life. mdpi.com
Benzamide itself is a classic example of a polymorphic compound, with its metastable form being known for over 170 years before its crystal structure was finally solved using high-resolution powder diffraction data. esrf.frmanchester.ac.uk Studies on benzamide and its derivatives have shown that the appearance of different polymorphs is often governed by a delicate balance between thermodynamics and kinetics of crystallization. esrf.fr The subtle interplay of intermolecular forces, particularly hydrogen bonding and π-π interactions, dictates the relative stability of different polymorphic forms. rsc.org PXRD is the primary technique used to identify and distinguish between different polymorphs, as each crystalline form will produce a unique diffraction pattern.
Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. These forms also have different crystal structures and properties compared to the anhydrous material and are readily identified by PXRD.
In addition to crystalline forms, a compound can exist in an amorphous state, which lacks the long-range ordered structure of a crystal. nih.gov The presence of even small amounts of amorphous content in a predominantly crystalline pharmaceutical powder can significantly alter its properties. tainstruments.com Amorphous regions can be more hygroscopic, less stable, and exhibit faster dissolution rates. tainstruments.comlabinsights.nl Manufacturing processes such as milling, grinding, and granulation can induce the formation of amorphous material. americanpharmaceuticalreview.comtainstruments.com
Therefore, detecting and quantifying the amorphous content is a critical aspect of quality control. labinsights.nl While PXRD can indicate the presence of amorphous material through a broad, diffuse background "halo" in the diffraction pattern, it is often not sensitive enough for accurate quantification at low levels (<5%). americanpharmaceuticalreview.com For this reason, PXRD is often complemented by other techniques. Differential Scanning Calorimetry (DSC) can quantify amorphous content by measuring the heat associated with the glass transition or recrystallization events. tainstruments.com Dynamic Vapor Sorption (DVS) measures moisture uptake, which can be correlated to amorphous content, while spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy, combined with multivariate analysis, have proven to be highly sensitive for quantifying low levels of amorphous material. nih.govamericanpharmaceuticalreview.com
Lack of Publicly Available Research on the Co-crystallization of this compound
A comprehensive search of scientific literature and databases has revealed no specific studies or published data on the co-crystallization of the chemical compound this compound. Therefore, an article detailing the crystallographic analysis and solid-state characteristics of its co-crystals, as per the requested outline, cannot be generated at this time.
While the field of crystal engineering frequently employs co-crystallization to enhance the physicochemical properties of active pharmaceutical ingredients and other organic compounds, research into this specific benzamide derivative appears to be limited or not publicly accessible. General principles of co-crystal design, synthesis, and characterization are well-established; however, their specific application to this compound has not been documented in the available scientific literature.
The intended article sections, including "Co-crystallization Strategies with this compound," "Design Principles for Co-crystal Formers," "Impact on Solid-State Properties and Intermolecular Interactions," and "Supramolecular Synthesis and Characterization of Co-crystals," require specific experimental data and research findings that are currently unavailable for this compound.
Further research and publication in the field of crystallography and pharmaceutical sciences are necessary to provide the specific information required to address the proposed topic in a scientifically accurate and detailed manner.
Computational Chemistry and Theoretical Studies of 2 Amino N Ethoxybenzamide
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived. For molecules like 2-amino-N-ethoxybenzamide, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and reliable choice for accurate predictions. nih.govmdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, key structural parameters include the bond lengths, bond angles, and dihedral angles that define its shape.
Conformational analysis of this compound would focus on the relative orientations of the amino (-NH2), ethoxy (-OCH2CH3), and amide (-C(O)NHO-) groups. DFT calculations on related 2-aminobenzamides have shown that the most stable conformer is often one where the carbonyl oxygen and the 2-amino group are oriented on the same side of the benzene (B151609) ring. nih.govmdpi.com This arrangement is stabilized by the formation of a six-membered intramolecular ring through a hydrogen bond between an amino hydrogen and the carbonyl oxygen (N-H···O=C). mdpi.com The presence of the ethoxy group introduces additional rotational freedom around the N-O bond, leading to multiple possible low-energy conformers.
Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| C-N (Amide) | ~1.36 Å | |
| C-C (Aromatic) | ~1.40 Å | |
| C-N (Amino) | ~1.37 Å | |
| N-O (Ethoxy) | ~1.42 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-H (Amide) | ~118° | |
| C-C-N (Amino) | ~121° | |
| Dihedral Angle | C-C-C(O)-N | ~0° or ~180° |
Note: These values are illustrative and based on typical results for similar structures calculated with DFT methods.
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, particularly the amino group and the aromatic ring. The LUMO is likely distributed across the conjugated system, including the carbonyl group. This distribution facilitates intramolecular charge transfer, a property crucial in many chemical and biological processes. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) around the highly electronegative carbonyl and ethoxy oxygen atoms, making them sites for electrophilic attack. Regions of positive potential (electron-poor, typically colored blue) would be found around the amide and amino hydrogen atoms, identifying them as sites for nucleophilic attack. nih.gov
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.0 | Electron-donating ability |
| LUMO Energy | ~ -1.0 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Chemical reactivity and stability |
| Ionization Potential | ~ 5.5 to 6.0 | Energy required to remove an electron |
Note: Values are estimates based on DFT calculations reported for substituted benzamides and related structures. researchgate.netresearchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP). mdpi.com
For this compound, key vibrational modes would include the N-H stretching of the amino and amide groups, the C=O stretching of the carbonyl group, C-N stretching, and various aromatic C-H and C=C vibrations. The correlation between theoretical and experimental spectra helps confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Region (cm⁻¹) |
|---|---|---|---|
| Amine (-NH2) | Asymmetric & Symmetric Stretch | 3400 - 3500 | 3300 - 3500 |
| Amide (-NH) | N-H Stretch | 3250 - 3350 | 3200 - 3400 |
| Carbonyl (C=O) | C=O Stretch | 1660 - 1680 | 1650 - 1690 |
| Aromatic Ring | C=C Stretch | 1580 - 1610 | 1570 - 1620 |
Note: Predicted values are based on DFT calculations for 2-aminobenzamide (B116534) derivatives. mdpi.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.
Conformational Flexibility in Solution and Solid States
MD simulations are ideal for exploring the conformational landscape of this compound. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different stable conformations and map the accessible conformational space. Key areas of flexibility would include the rotation of the ethoxy group, the torsional motion of the amide bond, and the pyramidalization of the amino group. In the solid state, simulations can help understand crystal packing forces and the constraints they place on molecular motion, whereas in solution, the full range of conformational flexibility can be assessed.
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence a molecule's conformation and reactivity. frontiersin.orgrsc.org MD simulations using explicit solvent models (where individual solvent molecules are included in the simulation box) are crucial for studying these effects. aps.org For this compound, simulations in different solvents (e.g., water, methanol (B129727), DMSO) would reveal how solute-solvent interactions, particularly hydrogen bonding, affect its preferred conformation. nih.gov For example, polar protic solvents like water could form hydrogen bonds with the carbonyl oxygen and amino hydrogens, potentially competing with and disrupting the intramolecular hydrogen bond observed in the gas phase. This interplay between intra- and intermolecular forces dictates the molecule's behavior in a realistic chemical environment. aps.org
Docking Studies and Molecular Modeling with this compound
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This technique is crucial in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries.
While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous benzamide (B126) structures provides significant insight into their potential binding modes with various biological targets. These studies are fundamental for predicting how a compound like this compound might interact with enzymes or receptors in the body.
For instance, molecular docking studies on pyrazine-linked 2-aminobenzamide derivatives have been performed to understand their interactions with histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. mdpi.com These studies revealed that the 2-aminobenzamide moiety is crucial for binding within the active site of HDACs. mdpi.com Similarly, docking analyses of other benzamide derivatives have identified key interactions with targets such as the FtsZ protein (an antimicrobial target) nih.govtandfonline.com, topoisomerase enzymes (anticancer targets) researchgate.net, and glucokinase (an antidiabetic target) nih.gov.
In a typical study, the benzamide derivative is docked into the active site of a target protein. For example, docking of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with DNA and the α5β1 integrin protein was performed to predict its anticancer activity. dergipark.org.tr Such studies help identify potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.
| Benzamide Derivative Class | Theoretical Biological Target | Key Predicted Interactions | Reference |
| Pyrazine Linked 2-Aminobenzamides | Histone Deacetylases (HDAC1, HDAC2, HDAC3) | The 2-aminobenzamide group forms key interactions within the enzyme's active site. | mdpi.com |
| Three-Substituted Benzamides | FtsZ Protein | Hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. | tandfonline.com |
| Benzamide Analogs | Glucokinase | Binding with amino acid residues like ARG63 and TYR214; π-π stacking interactions. | nih.gov |
| General Benzamide Derivatives | Topoisomerase IIα | Interactions with DNA residues (e.g., DG13) and enzyme amino acids (e.g., ARG487, MET762). | researchgate.net |
| N-acetyl Benzamide Derivative | DNA and α5β1 Integrin | Prediction of binding affinities to DNA and the integrin protein target. | dergipark.org.tr |
Following the prediction of a binding pose, ligand-target interactions are analyzed in detail, and the stability of the complex is evaluated using scoring functions. These functions estimate the binding free energy, with lower scores generally indicating more favorable binding.
In studies of benzamide analogs as FtsZ inhibitors, docking results showed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. tandfonline.com For benzamide derivatives targeting topoisomerase IIα, binding energies were calculated to range between -114.71 and -60.14 kcal/mol, with specific hydrogen bonds formed with DNA residues like DG13 and enzyme residues such as TYR805. researchgate.net
The binding affinity of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide was calculated to be -7.7 kcal/mol for the α5β1 integrin and -7.4 kcal/mol for DNA, suggesting a strong potential for interaction. dergipark.org.tr Similarly, studies on benzamide sulfonamides as carbonic anhydrase inhibitors have used docking to reveal how the sulfonamide group binds to the zinc ion in the enzyme's active site. researchgate.net These computational analyses are critical for rationalizing the biological activity of compounds and for guiding the design of more potent analogs.
QSAR and QSPR Modeling Approaches for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. archivepp.com These in silico methods are essential for designing and developing new drug candidates by predicting their activity before synthesis. unair.ac.id
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For benzamide derivatives, a wide range of descriptors have been used to build predictive models.
These descriptors can be categorized as:
Physicochemical Descriptors: These include properties like LogP (lipophilicity), molecular weight (MW), molar refractivity (MR), and solubility (Log S). For example, a QSAR study on benzylidene hydrazine benzamides as anticancer agents identified Log S and MR as significant descriptors. unair.ac.id
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its volume and surface area. In 3D-QSAR studies of aminophenyl benzamide derivatives as HDAC inhibitors, the model suggested that hydrophobic character is a crucial feature for inhibitory activity. researchgate.net
The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model. igi-global.com
Once descriptors are calculated, statistical methods are used to build a mathematical equation that correlates them with the observed activity. Various QSAR models have been successfully developed for different classes of benzamide derivatives.
For instance, a 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors yielded a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net Another study on benzylidene hydrazine benzamides with anticancer activity produced a QSAR equation with a correlation coefficient (r) of 0.921. unair.ac.id For benzamide analogues targeting the FtsZ protein, a statistically significant 3D-QSAR model was developed with a correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. nih.gov
These models not only predict the activity of new, unsynthesized compounds but also provide insights into the structural features that are important for their biological function. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r² or R²), the cross-validation coefficient (q² or Q²), and the Fisher ratio (F), which indicate the model's robustness and predictive ability. nih.govtandfonline.comresearchgate.net
| Benzamide Derivative Class | Modeled Activity | Key Descriptors/Features | Model Statistics (r²/R², q²/Q²) | Reference |
| Aminophenyl Benzamides | HDAC Inhibition | Hydrophobic character | r² = 0.99, q² = 0.85 | researchgate.net |
| Benzylidene Hydrazine Benzamides | Anticancer (A459 cell line) | Log S, rerank, Molar Refractivity (MR) | R² = 0.849, Q² = 0.61 | unair.ac.id |
| Three-Substituted Benzamides | FtsZ Inhibition | Pharmacophore features (H-bond acceptor/donor, hydrophobic, aromatic rings) | R² = 0.8319, Q² = 0.6213 | nih.govtandfonline.com |
| Benzamidine Derivatives | Antimalarial | MIA-QSAR (Image-based) | Not specified | archivepp.com |
| Benzamide Derivatives | Glucokinase Activation | Pharmacophore features (ADRR) | R² > 0.98, Q² > 0.71 (Field-based) | nih.gov |
Chemical Reactivity and Derivatization of 2 Amino N Ethoxybenzamide
Reactions Involving the Amide Moiety
The N-ethoxybenzamide portion of the molecule is a focal point for a variety of chemical transformations, including modifications at the amide nitrogen, cleavage of the amide bond, and participation in cyclization reactions.
The nitrogen atom of the amide in 2-amino-N-ethoxybenzamide can, in principle, undergo N-alkylation and N-acylation. However, the presence of the more nucleophilic primary amino group complicates direct and selective reactions at the amide nitrogen. Typically, the primary amine is the more reactive site for both alkylation and acylation.
N-Alkylation: Direct N-alkylation of the amide nitrogen is challenging due to its lower nucleophilicity compared to the primary amino group. Under standard alkylating conditions (e.g., using alkyl halides), the primary amine is expected to react preferentially. Attempted N-alkylation of the related 2-azidobenzamide with primary alkyl halides has been shown to result in complex mixtures, including the formation of benzotriazinones and quinazolinones, rather than simple N-alkylation of the amide. youtube.comchemrxiv.orgmdpi.com To achieve selective N-alkylation at the amide, the primary amino group would likely need to be protected first.
N-Acylation: Similar to alkylation, N-acylation of the amide nitrogen is less favorable than acylation of the primary amino group. Acylating agents such as acyl chlorides or anhydrides will readily react with the -NH2 group. researchgate.net To effect acylation at the amide nitrogen, prior protection of the primary amine would be a necessary synthetic strategy. A variety of methods for the N-acylation of amines are well-established, often employing reagents like acyl chlorides, anhydrides, or carboxylic acids with coupling agents. researchgate.nettotal-synthesis.comresearchgate.net
| Reaction Type | Reagents | Expected Product with this compound (Primary Amine Reacting) | Reference |
| N-Alkylation | Alkyl Halide (e.g., R-X) | 2-(Alkylamino)-N-ethoxybenzamide | youtube.comchemrxiv.orgmdpi.com |
| N-Acylation | Acyl Chloride (e.g., RCOCl) | 2-(Acylamino)-N-ethoxybenzamide | researchgate.net |
Note: The table reflects the expected major product from the reaction at the more nucleophilic primary amino group. Selective reaction at the amide nitrogen would require a protection-deprotection sequence.
The amide bond in this compound can be cleaved under hydrolytic conditions, typically by heating in the presence of strong acids or bases. This reaction would yield 2-aminobenzoic acid and O-ethylhydroxylamine. The stability of the amide bond is significant, and its cleavage generally requires more forcing conditions than, for example, the hydrolysis of an ester.
Research into the hydrolysis of related amides indicates that the reaction can be influenced by intramolecular catalysis. The presence of the ortho-amino group could potentially participate in the hydrolysis mechanism, although specific studies on this compound are not extensively documented.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide moiety in an ortho relationship, makes it a valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolinones.
Quinazolinone Synthesis: 2-Aminobenzamides are widely used starting materials for the synthesis of quinazolinones and their derivatives. nih.govlibretexts.orgresearchgate.netnih.govnih.gov These reactions typically involve the condensation of the 2-aminobenzamide (B116534) with an aldehyde or a ketone. The reaction proceeds through the formation of an imine intermediate with the primary amino group, followed by an intramolecular cyclization involving the amide nitrogen, and subsequent dehydration. A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this transformation. wikipedia.org
The general reaction scheme is as follows:
this compound reacts with an aldehyde (R-CHO).
An initial imine is formed between the primary amino group and the aldehyde.
The amide nitrogen then attacks the imine carbon in an intramolecular fashion.
A subsequent dehydration step yields the quinazolinone derivative.
This cyclization is a powerful method for constructing this important heterocyclic scaffold, which is prevalent in many biologically active molecules.
| Reactant | Catalyst/Conditions | Cyclic Product | Reference |
| Aldehyde (R-CHO) | Acid catalyst (e.g., p-toluenesulfonic acid) | 3-Ethoxy-2-substituted-2,3-dihydroquinazolin-4(1H)-one | nih.govwikipedia.org |
| Ketone (R1R2C=O) | Acid catalyst | 3-Ethoxy-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one | wikipedia.org |
Reactions Involving the Aromatic Ring (Electrophilic Aromatic Substitution)
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the ortho-amino group and the N-ethoxyamido group. Both of these are ortho, para-directing groups. uci.edu The directing effects of these two groups are synergistic, strongly favoring substitution at the positions ortho and para to the amino group (and meta and para to the amide group). Given the substitution pattern, the primary sites for electrophilic attack are the 4- and 6-positions of the benzene (B151609) ring.
Halogenation: The activated nature of the aromatic ring suggests that it will readily undergo halogenation (chlorination, bromination, iodination) under mild conditions. byjus.comnih.gov Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an appropriate solvent are often sufficient to achieve halogenation of such activated systems. The substitution is expected to occur predominantly at the para-position to the strongly activating amino group.
Nitration: Nitration of highly activated aromatic rings like that in this compound must be carried out with caution to avoid over-reaction and potential oxidation. The amino group is particularly sensitive to strong oxidizing conditions typical of many nitrating mixtures (e.g., concentrated nitric and sulfuric acids). Under these conditions, the amino group can be oxidized, or it can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. To achieve selective nitration, milder nitrating agents or protection of the amino group (e.g., by acylation) is often necessary.
| Reaction | Reagent | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-N-ethoxybenzamide |
| Nitration (with protected amine) | HNO3/H2SO4 | 2-(Acetylamino)-N-ethoxy-5-nitrobenzamide |
The application of Friedel-Crafts alkylation and acylation reactions to this compound is expected to be problematic. uci.edu A major limitation of Friedel-Crafts reactions is their general failure with substrates bearing strongly basic amino groups, such as anilines. The lone pair of electrons on the nitrogen of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl3), forming a complex. This complexation has two primary detrimental effects:
Catalyst Deactivation: The Lewis acid is consumed by the basic amino group and is no longer available to activate the alkyl or acyl halide.
Ring Deactivation: The formation of the complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack.
Consequently, intermolecular Friedel-Crafts reactions are generally not feasible on this substrate without prior modification. nih.govnih.gov One potential strategy to overcome this limitation is to protect the amino group by converting it into an amide (an anilide). The resulting N-acyl group is less basic and still an ortho, para-director, which can allow for successful Friedel-Crafts acylation. nih.gov However, in the case of this compound, this would involve selective acylation of the primary amine in the presence of the existing amide, followed by the Friedel-Crafts reaction, and subsequent deprotection.
Intramolecular Friedel-Crafts reactions of related amide derivatives have been reported, suggesting that under certain conditions, cyclizations involving the aromatic ring can be achieved. libretexts.org
Reactions Involving the Amino Group
The presence of a primary aromatic amino group in this compound makes it a versatile substrate for a variety of chemical transformations. This functional group can undergo reactions typical of arylamines, allowing for the synthesis of a diverse range of derivatives.
Acylation, Alkylation, and Sulfonylation
The nucleophilic nature of the amino group readily allows for acylation, alkylation, and sulfonylation reactions.
Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield N-(2-(ethoxycarbamoyl)phenyl)acetamide. A general method for the synthesis of 2-aminobenzamides involves the N-acylation of amines with 2-nitrobenzaldehydes under UV light. thieme-connect.comthieme-connect.com Additionally, 2-aminobenzophenones can be synthesized through the acylation of anilines with α-oxocarboxylic acids. rsc.org
Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be challenging to control as mono-, di-, and even tri-alkylation can occur, leading to a mixture of products. msu.edumsu.edu The use of a large excess of the amine or protecting group strategies can favor mono-alkylation. Attempted N-alkylation of the related 2-azidobenzamide has been shown to yield benzotriazinones and quinazolinones through complex reaction pathways. nih.govacs.orgnih.gov Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. youtube.com
Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to afford sulfonamide derivatives. This reaction is a common method for the synthesis of sulfonamides from various amino compounds. nih.gov A simplified synthetic approach for 2-aminothiazole derivatives involves sulfonylation followed by amino group alkylation. nih.gov
Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions of 2-Aminobenzamide Analogues
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Acetyl Chloride | N-Acyl Derivative | thieme-connect.comthieme-connect.com |
| Alkylation | Methyl Iodide | N-Alkyl Derivative | msu.edumsu.edunih.govacs.orgnih.gov |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | nih.gov |
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgslideshare.netbyjus.com
The resulting diazonium salt is a highly reactive intermediate that can participate in various subsequent reactions. One of the most significant applications of diazonium salts is in azo coupling reactions . In these reactions, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often brightly colored and used as dyes. slideshare.netlibretexts.org The position of the coupling on the activated aromatic ring is directed by the activating group.
Table 2: General Scheme of Diazotization and Azo Coupling
| Step | Reactants | Product | Conditions | Reference |
| Diazotization | 2-Aminobenzamide analogue, NaNO₂, HCl | Diazonium Salt | 0-5 °C | organic-chemistry.orgbyjus.comresearchgate.net |
| Azo Coupling | Diazonium Salt, Activated Aromatic Compound (e.g., Phenol) | Azo Compound | Mildly acidic or alkaline | slideshare.netlibretexts.org |
Condensation Reactions
The amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.netznaturforsch.comznaturforsch.com These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
These condensation reactions are often catalyzed by acids and are reversible. The resulting imines can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation of 2-aminobenzamides with aldehydes can be a key step in the synthesis of quinazolinones, a class of compounds with significant biological activity. rsc.orgresearchgate.netrsc.org
Table 3: Examples of Condensation Reactions with 2-Aminobenzamide Analogues
| Carbonyl Compound | Product Type | Application | Reference |
| Aldehydes | Imine (Schiff Base) | Synthesis of Quinazolinones | rsc.orgresearchgate.netrsc.org |
| Ketones | Imine (Schiff Base) | Synthesis of Heterocycles | researchgate.netznaturforsch.comznaturforsch.com |
Reactions Involving the Ethoxy Group
The ethoxy group (-OCH₂CH₃) in this compound is an ether linkage, which is generally stable but can undergo cleavage under specific, typically harsh, conditions.
Ether Cleavage Reactions
The cleavage of the ether bond in this compound would typically require strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
The cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the oxygen. In the case of an ethoxy group, which is a primary alkyl ether, the reaction would likely proceed via an Sₙ2 mechanism. wikipedia.orgchemistrysteps.comopenstax.org The products of the reaction would be 2-aminobenzamide and ethyl halide. Due to the presence of other functional groups in the molecule, such as the amide and amino groups, which can also be affected by strong acids, achieving selective ether cleavage can be challenging.
Stability and Reactivity Under Various Conditions
The N-ethoxybenzamide moiety's stability is influenced by the reaction conditions.
Acidic Conditions: Under strongly acidic conditions, in addition to potential ether cleavage, the amide linkage can undergo hydrolysis to yield 2-aminobenzoic acid and ethoxyamine. chemguide.co.uk The rate of hydrolysis is dependent on the acid concentration and temperature. Studies on related benzamide (B126) derivatives have shown that they can be stable in dilute aqueous acidic solutions but hydrolyze in more concentrated acids. nih.gov
Basic Conditions: In the presence of strong bases, the amide linkage can also be hydrolyzed, a process known as saponification, to give the salt of 2-aminobenzoic acid and ethoxyamine. chemguide.co.uk Generally, N-substituted amides can be resistant to hydrolysis under mild basic conditions. researchgate.net Research on N-triflylbenzamides indicated stability in basic aqueous solutions. nih.gov
Thermal Conditions: The stability of this compound to heat would depend on the specific temperature and the presence of other reagents. In general, amides are relatively stable to heat, but decomposition can occur at high temperatures.
Table 4: Stability of the N-Ethoxybenzamide Moiety Under Different Conditions
| Condition | Potential Reaction | Products | Reference |
| Strong Acid | Ether Cleavage | 2-Aminobenzamide, Ethyl Halide | wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comopenstax.org |
| Strong Acid | Amide Hydrolysis | 2-Aminobenzoic Acid, Ethoxyamine | chemguide.co.uk |
| Strong Base | Amide Hydrolysis | 2-Aminobenzoate Salt, Ethoxyamine | chemguide.co.ukresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 2 Amino N Ethoxybenzamide Derivatives
Impact of Substituents on Molecular Interactions
The biological activity and physicochemical properties of 2-amino-N-ethoxybenzamide and its derivatives are intricately linked to the nature and position of their constituent chemical groups. The 2-amino group and the N-ethoxy moiety, in particular, play pivotal roles in defining the molecule's interactions with its environment, both on an intramolecular and intermolecular level.
Role of the 2-Amino Group in Intra- and Intermolecular Interactions
The 2-amino group, a primary amine attached to the second carbon of the benzene (B151609) ring, is a significant contributor to the molecule's polarity and hydrogen bonding capacity. Due to the presence of two hydrogen atoms attached to a nitrogen atom, this group can act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to function as a hydrogen bond acceptor. This dual capability facilitates a variety of interactions:
Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the carbonyl group of the benzamide (B126) can lead to the formation of a six-membered intramolecular ring through hydrogen bonding. This interaction can influence the planarity of the molecule and restrict the rotation of the amide bond, thereby affecting its conformational preferences.
Intermolecular Hydrogen Bonding: The 2-amino group is crucial for forming hydrogen bonds with biological targets such as proteins and enzymes, as well as with solvent molecules. These interactions are fundamental to the molecule's solubility and its ability to bind to specific receptor sites.
Basicity: The amino group imparts basic properties to the molecule. However, in aromatic amines like 2-aminobenzamide (B116534) derivatives, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines. learncbse.in Substituents on the aromatic ring can further modulate this basicity.
In a series of synthesized 2-aminobenzamide derivatives, it was observed that the 2-amino group could participate in tautomerism, potentially leading to the formation of "closed pharmacophore sites" through intramolecular hydrogen bonding. mdpi.comnih.govresearchgate.net This phenomenon could influence the availability of the group for intermolecular interactions, thereby affecting the compound's biological activity. mdpi.comnih.govresearchgate.net
Influence of the N-Ethoxy Moiety on Conformational Preferences and Hydrogen Bonding
The N-ethoxy group (-O-CH2CH3) attached to the amide nitrogen introduces several key features that impact the molecule's structure and properties:
Conformational Flexibility: The ethoxy group adds a degree of rotational freedom around the N-O and O-C bonds. This flexibility allows the molecule to adopt various conformations, which can be critical for fitting into a specific binding pocket of a biological target.
Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, further expanding the molecule's capacity for intermolecular interactions.
Lipophilicity: The ethyl group contributes to the lipophilicity (hydrophobicity) of the molecule. This property influences its ability to cross cell membranes and can affect its distribution within biological systems. The balance between hydrophilic (from the amino and amide groups) and lipophilic characteristics is crucial for drug-like properties.
Studies on related benzamide structures have shown that the orientation of ortho substituents can be influenced by intramolecular hydrogen bonds, which in turn affects the molecule's bound conformation. nih.gov While specific studies on the N-ethoxy group's conformational preferences in this compound are limited, insights can be drawn from broader studies on benzamide foldamers, which highlight how different monomer combinations can lead to a variety of side chain spatial relationships. rsc.org
Substituent Effects on Electronic and Steric Profiles
The introduction of various substituents on the benzamide scaffold can significantly alter the electronic and steric properties of the molecule, thereby influencing its activity.
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring can modify the electron density distribution across the molecule.
EDGs (e.g., -OCH3, -CH3) increase the electron density on the ring and can enhance the basicity of the 2-amino group. In some cases, electron-rich substituents on 2-aminobenzamides have been shown to increase reactivity. mdpi.com Computational analyses have also indicated that electron-donating methoxy (B1213986) groups can have a positive influence on antioxidant properties in related N-arylbenzamides. nih.gov
EWGs (e.g., -NO2, -Cl) decrease the electron density on the ring and can reduce the basicity of the 2-amino group.
Steric Effects: The size and shape of substituents (steric bulk) can impact the molecule's ability to adopt the optimal conformation for binding to a target. Bulky substituents can create steric hindrance, potentially preventing effective interaction with a receptor site. Conversely, they can also be used to probe the size and shape of a binding pocket for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) studies on various benzamide derivatives have demonstrated the importance of both electronic and steric properties for their biological activity. jppres.comunair.ac.idigi-global.com For instance, in a study of aminophenyl benzamide derivatives as histone deacetylase inhibitors, the QSAR model suggested that hydrophobic character is crucial for activity. researchgate.net
Interactive Data Table: Impact of Hypothetical Substituents on the Properties of this compound
| Substituent at C5 | Electronic Effect | Predicted Impact on Basicity of 2-Amino Group | Predicted Impact on Lipophilicity |
| -H (unsubstituted) | Neutral | Baseline | Baseline |
| -OCH3 | Electron-donating | Increase | Increase |
| -Cl | Electron-withdrawing | Decrease | Increase |
| -NO2 | Strongly Electron-withdrawing | Significant Decrease | Decrease |
| -CH3 | Electron-donating | Increase | Increase |
This table is illustrative and based on general chemical principles. Actual effects would need to be determined experimentally.
Correlating Structural Modifications with Theoretical Efficacy (e.g., binding affinity with hypothetical targets)
The rational design of novel therapeutic agents often relies on understanding how specific structural modifications to a lead compound, such as this compound, can influence its theoretical efficacy, often measured as binding affinity to a hypothetical biological target. This is achieved through systematic studies and the development of predictive models.
Systematic Studies of Benzamide Scaffold Modifications
Systematic modifications of the benzamide scaffold are a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a compound. For this compound, this could involve:
Alterations to the 2-Amino Group: Converting the primary amine to a secondary or tertiary amine, or replacing it with other functional groups, would systematically probe the importance of its hydrogen bonding and basic characteristics for target binding.
Modifications of the N-Ethoxy Moiety: The length and branching of the alkoxy chain could be varied to explore the impact on lipophilicity and conformational flexibility. Replacing the ethoxy group with other substituents would help to define the steric and electronic requirements of the binding site in this region of the molecule.
Substitution on the Benzene Ring: Introducing a variety of substituents at different positions on the phenyl ring allows for a detailed exploration of the structure-activity relationship. This can help to identify regions of the molecule that are sensitive to steric bulk or electronic changes, providing clues about the nature of the target's binding pocket.
For example, a study on 2-phenoxybenzamides revealed that the antiplasmodial activity and cytotoxicity were highly dependent on the substitution pattern of the anilino part of the structure and the size of the substituents. mdpi.comresearchgate.net Similarly, research on N-(2-aminophenyl)benzamides as HDAC2 inhibitors involved designing and synthesizing a series of derivatives with substitutions on the aminophenyl ring to explore the enzyme's "foot pocket". nih.gov
Interactive Data Table: Hypothetical SAR for this compound Derivatives
| Modification | Rationale | Predicted Effect on Binding Affinity (Hypothetical Target) |
| Replace 2-amino with 2-acetamido | Reduces basicity, alters H-bonding | Decrease if H-bond donation is critical |
| Vary N-alkoxy chain (methoxy, propoxy) | Modulates lipophilicity and size | May increase or decrease depending on pocket size |
| Add 5-chloro substituent | Electron-withdrawing, increases lipophilicity | Could enhance binding through halogen bonding or hydrophobic interactions |
| Add 4-hydroxy substituent | Introduces H-bond donor/acceptor | Could increase affinity if a polar contact is possible |
This table presents hypothetical scenarios to illustrate the principles of SAR.
Development of Pharmacophore Models for Rational Design
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. acs.org These models are powerful tools for rational drug design and virtual screening.
The development of a pharmacophore model for this compound derivatives would typically involve the following steps:
Selection of a Training Set: A diverse set of active and inactive benzamide analogs is chosen.
Feature Identification: Common chemical features among the active molecules are identified. These can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. acs.org
Model Generation and Validation: A 3D arrangement of these features is generated and then validated by its ability to distinguish between active and inactive compounds in a test set.
For instance, a five-point pharmacophore model for aminophenyl benzamide derivatives with HDAC inhibitory activity was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net In another study, a pharmacophore model for benzamide analogs acting as nAChR antagonists included three hydrophobic features and one hydrogen bond acceptor. nih.gov
Once a reliable pharmacophore model is established, it can be used to:
Guide the design of new derivatives: New molecules can be designed to fit the pharmacophore model, increasing the likelihood of them being active.
Perform virtual screening: Large databases of chemical compounds can be searched to identify molecules that match the pharmacophore, leading to the discovery of novel scaffolds. acs.org
The development of such models for this compound and its analogs would be a crucial step in elucidating their potential therapeutic applications and in the rational design of more potent and selective compounds.
Mechanistic Investigations in 2 Amino N Ethoxybenzamide Research
Reaction Mechanism Elucidation for Synthesis Pathways
The synthesis of 2-aminobenzamide (B116534) derivatives can be achieved through various routes, and understanding the underlying reaction mechanisms is key to optimizing reaction conditions and improving yields.
A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (B1165640) with an appropriate amine, in this case, O-ethylhydroxylamine. The generally accepted mechanism for this reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product. The reaction can be performed using classical heating methods or accelerated by microwave irradiation, which can lead to shorter reaction times and improved yields. nih.gov
Another potential, though less direct, synthetic approach could involve the reduction of a nitro group to an amine. For instance, a related compound, 4-methoxy-2-amino-benzamide, is synthesized by the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst. A similar strategy could theoretically be employed for 2-amino-N-ethoxybenzamide, starting from a corresponding 2-nitro-N-ethoxybenzamide precursor.
Furthermore, novel metal-free synthetic routes for related heterocyclic compounds, such as quinazolinones, have been developed starting from 2-aminobenzamides. These reactions can proceed via domino reactions involving oxidative C-N couplings, and mechanistic insights have been gained through control experiments. rsc.org While not a direct synthesis of this compound, these studies provide valuable information on the reactivity of the 2-aminobenzamide scaffold.
Kinetic and Isotopic Labeling Studies
Kinetic studies would involve monitoring the reaction rate under various conditions, such as changing the concentration of reactants, temperature, and catalyst. The data obtained would help in determining the rate law of the reaction, which in turn provides insights into the molecularity of the rate-determining step.
Isotopic labeling, the replacement of an atom with its heavier isotope, is a powerful tool for elucidating reaction mechanisms. researchgate.netnih.govnih.govscripps.edu For the synthesis of this compound from isatoic anhydride, one could envision a study using ¹⁸O-labeled isatoic anhydride or ¹⁵N-labeled O-ethylhydroxylamine. By tracking the position of the isotope in the final product and any intermediates, it would be possible to confirm the proposed nucleophilic acyl substitution pathway and rule out alternative mechanisms. For example, if the reaction proceeds as expected, the ¹⁵N label from the hydroxylamine (B1172632) should be incorporated into the amide functionality of the final product.
Table 1: Illustrative Data from a Hypothetical Isotopic Labeling Study for the Synthesis of this compound
| Labeled Reactant | Isotope Position in Product | Mechanistic Implication |
| Isatoic Anhydride (¹⁸O at C=O) | ¹⁸O retained in the amide carbonyl | Confirms nucleophilic attack at the carbonyl group and subsequent ring opening. |
| O-Ethylhydroxylamine (¹⁵N) | ¹⁵N incorporated into the amide nitrogen | Confirms the origin of the amide nitrogen from the hydroxylamine reactant. |
This table is illustrative and represents the type of data that would be obtained from such a study.
Transition State Analysis using Computational Methods
Computational chemistry offers powerful tools to complement experimental studies by providing detailed information about the transition states of a reaction. nih.govunimib.it Density functional theory (DFT) calculations could be employed to model the reaction pathway for the synthesis of this compound.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This would allow for the identification of the rate-determining step by locating the transition state with the highest energy barrier. Furthermore, the geometry of the transition state can be analyzed to understand the bonding changes occurring during this critical point of the reaction. For instance, in the reaction of isatoic anhydride with O-ethylhydroxylamine, computational analysis could visualize the formation of the new C-N bond and the breaking of the C-O bond in the anhydride ring within the transition state structure.
Molecular Mechanism of Interaction with Theoretical Targets
While the specific biological targets of this compound are a subject of ongoing research, computational methods can be used to predict and analyze its potential interactions with hypothetical protein targets. These in silico studies are instrumental in guiding further experimental work.
In Silico Studies of Binding Dynamics
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the binding of a ligand, such as this compound, to a protein target.
Molecular docking would be the first step to predict the preferred binding pose of this compound within the active site of a target protein. This method uses scoring functions to estimate the binding affinity and identify the most stable binding conformation.
Following docking, MD simulations can provide a more dynamic picture of the ligand-protein interaction over time. These simulations model the movement of atoms in the system, allowing for the observation of how the ligand and protein adapt to each other. MD simulations can reveal the stability of the binding pose, the key protein residues involved in the interaction, and the role of water molecules in the binding event.
Elucidation of Molecular Recognition Events
The binding of a ligand to a protein is a highly specific process driven by a variety of non-covalent interactions. Computational analysis can dissect these molecular recognition events. For this compound, key interactions could include:
Hydrogen bonds: The amino group (-NH₂) and the amide group (-C(=O)NH-) of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The benzene (B151609) ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
By analyzing the results of docking and MD simulations, a detailed map of these interactions can be generated, highlighting the specific amino acid residues that are crucial for binding.
Table 2: Hypothetical Key Interactions of this compound with a Theoretical Protein Target
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue (Example) |
| Hydrogen Bond (Donor) | Amino group (-NH₂) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond (Acceptor) | Amide carbonyl (-C=O) | Serine, Threonine, Tyrosine |
| Hydrophobic Interaction | Benzene ring | Leucine, Isoleucine, Valine |
This table is illustrative and represents the type of data that would be generated from a computational analysis of ligand-protein interactions.
Modulation of Protein Conformation through Ligand Binding (Theoretical)
The binding of a ligand can induce conformational changes in the target protein, which can either activate or inhibit its function. MD simulations can be used to study these ligand-induced conformational changes. By comparing the dynamics of the protein in its unbound (apo) and ligand-bound (holo) states, it is possible to identify regions of the protein that become more or less flexible upon ligand binding.
For this compound, its binding to a hypothetical target could, for example, stabilize a specific loop region or induce a domain closure, thereby modulating the protein's activity. Understanding these conformational changes at a molecular level is essential for designing molecules with specific functional outcomes.
Future Research Directions and Emerging Applications in Chemical Science
Advanced Synthetic Methodologies for Diversification of 2-Amino-N-ethoxybenzamide Derivatives
The functionalization of the this compound scaffold is a key area for future synthetic exploration. The development of advanced synthetic methodologies will be crucial for creating a diverse library of derivatives with tailored properties. Current synthetic strategies for related 2-aminobenzamide (B116534) compounds often involve the use of isatoic anhydride (B1165640) as a starting material, which can be reacted with various amines. nih.govresearchgate.net Another common approach is the catalytic carbonylation of anilines in the presence of an amine, a palladium source, a ligand, and a base. google.com
Future research could focus on adapting and refining these methods for the synthesis of this compound derivatives. For instance, microwave-assisted synthesis could offer a more time-efficient and environmentally friendly alternative to conventional heating methods for the reaction of isatoic anhydride with N-ethoxyamine. nih.govresearchgate.net Furthermore, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could provide more sustainable and cost-effective routes to these compounds.
A key challenge and opportunity will be the selective functionalization of the aromatic ring. Site-selective C-H activation, for example, could enable the introduction of a wide range of substituents at specific positions on the benzamide (B126) core, leading to derivatives with fine-tuned electronic and steric properties. The table below outlines potential synthetic routes for the diversification of the this compound core.
| Reaction Type | Reagents and Conditions | Potential Products | Key Advantages |
| N-Alkylation/Arylation of the Amino Group | Alkyl/aryl halides, base | N-substituted this compound derivatives | Introduction of diverse functional groups at the amino position. |
| Aromatic Electrophilic Substitution | Halogenating agents, nitrating agents, etc. | Halogenated, nitrated, or sulfonated derivatives | Modification of the electronic properties of the aromatic ring. |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, stannanes, etc., Pd catalyst | Arylated or vinylated derivatives | Formation of new carbon-carbon bonds. |
| Cyclization Reactions | Aldehydes, ketones, etc. | Fused heterocyclic systems (e.g., quinazolinones) | Access to complex molecular architectures with potential biological activity. researchgate.netrsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
One of the primary applications of AI in this context would be the prediction of structure-property relationships. By developing quantitative structure-activity relationship (QSAR) models, researchers can correlate specific structural features of this compound derivatives with their potential performance in various applications. For example, AI models could be trained to predict the binding affinity of these compounds to a particular biological target or their photophysical properties for materials science applications.
Furthermore, AI can play a crucial role in optimizing synthetic routes. Retrosynthesis algorithms can propose efficient synthetic pathways to target derivatives, taking into account factors such as reaction yield, cost of starting materials, and environmental impact. This computational approach can significantly reduce the time and resources required for experimental synthesis. The iterative nature of the design-make-test-analyze cycle can be greatly enhanced by incorporating AI, allowing for rapid refinement of molecular designs based on experimental feedback. oxfordglobal.com
Exploration of Novel Supramolecular Assemblies
The self-assembly of 2-aminobenzamide derivatives in the solid state often leads to the formation of well-defined hydrogen-bonded networks. sunway.edu.my For instance, the crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide reveals a non-planar molecule where intermolecular N-H···O hydrogen bonds link the molecules into chains. researchgate.net It is anticipated that this compound will also form intricate supramolecular architectures governed by a combination of hydrogen bonding and other non-covalent interactions.
Future research in this area will involve the synthesis of various derivatives and a detailed investigation of their self-assembly behavior in both solution and the solid state. Techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and atomic force microscopy (AFM) will be instrumental in characterizing the resulting supramolecular structures. The ability to control the self-assembly process through chemical modification of the this compound scaffold could lead to the development of functional materials with tunable properties.
Applications in Materials Science for Benzamide Derivatives
The unique structural features of this compound and its derivatives suggest their potential for a range of applications in materials science. The 2-aminobenzamide core is a key building block for the synthesis of quinazolinones, a class of heterocyclic compounds with interesting photophysical and electronic properties. researchgate.netrsc.org The functionalization of multi-walled carbon nanotubes with 2-aminobenzamide derivatives has been shown to impart photoelectronic properties, highlighting the potential of these molecules in the development of advanced materials.
The ability of benzamide derivatives to form ordered supramolecular assemblies can be exploited in the design of organic electronic materials. For example, the controlled self-assembly of these molecules on surfaces could lead to the formation of thin films with well-defined molecular orientations, which is crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these materials could be tuned by modifying the substituents on the benzamide core.
Furthermore, the incorporation of this compound derivatives into polymer backbones could lead to the development of novel functional polymers. These polymers could exhibit interesting properties such as stimuli-responsiveness, self-healing capabilities, or enhanced thermal stability. The specific properties of the resulting materials would depend on the nature of the polymer backbone and the interactions between the pendant benzamide units. The table below summarizes potential materials science applications for derivatives of this compound.
| Application Area | Material Type | Key Properties and Rationale |
| Organic Electronics | Thin films, organic semiconductors | Ordered molecular packing through self-assembly, tunable electronic properties. |
| Functional Polymers | Benzamide-containing polymers | Enhanced thermal stability, stimuli-responsive behavior, potential for self-healing. |
| Photoresponsive Materials | Quinazolinone-based materials | Potential for fluorescence and photo-switching properties. |
| Nanomaterial Functionalization | Surface-modified nanoparticles | Altered surface properties, potential for sensing applications. |
Q & A
Q. What are the standard synthetic routes for 2-amino-N-ethoxybenzamide, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-ethoxybenzoyl chloride with ammonia or amine derivatives under inert conditions (e.g., using DIPEA as a base in dichloromethane) is a common approach . Reaction parameters such as temperature (e.g., 60°C for optimal coupling ), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Evidence suggests that catalytic hydrogenation (using Pt/C or Zn/Cu ) may reduce side products in multi-step syntheses.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- HPLC : For purity assessment, using C18 columns with UV detection at ~254 nm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: 180.2 g/mol) .
- NMR : NMR (DMSO-d6) for verifying ethoxy (–OCH2CH3) and amide (–CONH2) groups, with characteristic peaks at δ 1.3–1.4 ppm (triplet, CH3) and δ 7.5–8.1 ppm (aromatic protons) .
- Fluorescence Labeling : Adapt methods from structurally similar benzamides for tracking interactions with biomolecules .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the optimization of this compound’s electronic properties for target binding?
Density Functional Theory (DFT) simulations predict charge distribution and reactive sites. For example:
- The ethoxy group’s electron-donating effect increases electron density on the benzamide ring, enhancing hydrogen-bonding potential with biological targets .
- Molecular docking studies (using software like AutoDock Vina) can model interactions with enzymes (e.g., antimicrobial targets), guiding structural modifications .
Q. What strategies resolve contradictions in reported bioactivity data for benzamide derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or incubation times .
- Solubility Issues : Poor aqueous solubility (logP ~3.37 ) may lead to false negatives; use co-solvents (e.g., DMSO ≤1%) or nanoformulations.
- Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation .
Q. How does the choice of crystallization solvent affect the polymorphic forms of this compound?
Polymorphism studies (via X-ray crystallography ) reveal that:
Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?
- pH Stability : Use buffer solutions (pH 1–13) to assess hydrolysis of the amide bond (e.g., degradation at pH <2 or >12) .
- Thermal Stability : Accelerated aging studies (40–60°C) monitor decomposition via HPLC, with Arrhenius modeling to predict shelf life .
Methodological Challenges
Q. How to address low yields in scaled-up synthesis of this compound?
Q. What safety protocols are critical for handling this compound?
- Toxicity Mitigation : While acute toxicity data are limited, assume LD50 >400 mg/kg (intraperitoneal, rat) based on structurally similar benzamides .
- Exposure Control : Use fume hoods, PPE (nitrile gloves, lab coats), and adhere to S24/25 safety codes (avoid skin/eye contact) .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Data Interpretation
Q. How to reconcile conflicting spectroscopic data for this compound derivatives?
Q. What advanced techniques validate the compound’s mechanism of action in biological systems?
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics with target proteins (e.g., kinases) .
- CRISPR-Cas9 Screens : Identify genetic pathways affected by the compound in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
